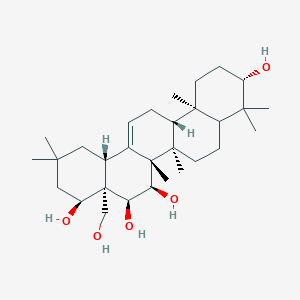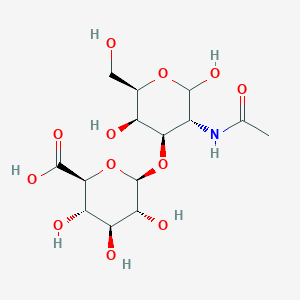
2,4,6-Trimethyl-1,3-dioxane
Vue d'ensemble
Description
2,4,6-Trimethyl-1,3-dioxane is a chemical compound with the formula C7H14O2 . It is a perfumery component that exhibits a fruity, rhubarb, and hyacinth-like odor .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trimethyl-1,3-dioxane consists of a six-membered ring with two oxygen atoms and four carbon atoms . The molecular weight of the compound is 130.1849 .Applications De Recherche Scientifique
Stereostructure Analysis : Studies on the stereostructure of related 1,3-dioxanes, such as 2-ethynyl-substituted 2,4,4-trimethyl-1,3-dioxanes, have been conducted using techniques like PMR spectrometry and x-ray structure analysis. This research contributes to understanding the conformational properties of similar compounds (Kosulina, Karataeva, Zavodnik, & Kul'nevich, 1998).
Mass Spectrometry : Investigations using hybrid density functional theory have been conducted on fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Such studies help in understanding the conformational preference of ions in mass spectrometry, which is crucial for chemical analysis (Albu, 2006).
Chemical Bonding and Structure : Research on compounds like 1,4-dioxane and cobalt(II) links provides insights into chemical bonding and structural properties of related 1,3-dioxanes. Such studies are important for the development of new materials and understanding of molecular interactions (Calvo-Pérez, Ostrovsky, Vega, Pelikán, Spodine, & Haase, 2006).
Conformational Energy Differences : Research has been done on elucidating the conformational energy differences in substituted 1,3-dioxanes using methods like NMR spectroscopy, ab initio quantum mechanics, and molecular mechanics. This is significant in understanding the molecular behavior of such compounds (Cieplak, Howard, Powers, Rychnovsky, & Kollman, 1996).
Polymerization Studies : There are studies on the homopolymerization of 1,3-dioxan-2-one to high molecular weight poly(trimethylene carbonate), which is closely related to the chemical structure of interest. Such studies have implications in polymer chemistry and material science (Albertson & Sjöling, 1992).
Safety And Hazards
2,4,6-Trimethyl-1,3-dioxane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and causes serious eye irritation . It may also cause skin irritation and may be harmful if swallowed .
Relevant Papers Several papers related to 2,4,6-Trimethyl-1,3-dioxane were found in the search results . These papers discuss various aspects of the compound, including its synthesis, properties, and applications. Further analysis of these papers could provide more detailed information on the compound.
Propriétés
IUPAC Name |
2,4,6-trimethyl-1,3-dioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-5-4-6(2)9-7(3)8-5/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGOSNRNRKMTEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC(O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20940777 | |
| Record name | 2,4,6-Trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-1,3-dioxane | |
CAS RN |
19145-91-6, 36402-73-0 | |
| Record name | 1,3-Dioxane, 2,4,6-trimethyl-, (2alpha,4alpha,6alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145916 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxane,2,4,6-trimethyl-, (2alpha,4alpha,6beta)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20940777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)
![2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B231452.png)



![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)




![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)